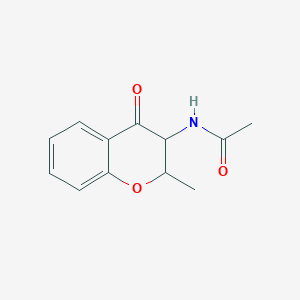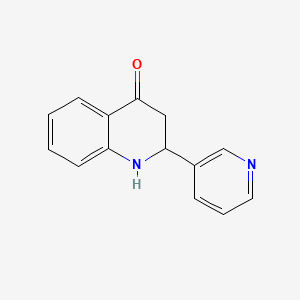
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid typically involves the following steps :
Synthesis of 2-butyl-4-methyl-1-oxo-5-pyrimidineacetic acid: This is achieved through a series of chemical reactions involving the appropriate starting materials.
Reaction with methyl ketone and choline chloride: Under suitable reaction conditions, these reagents react to produce this compound.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques and equipment.
Chemical Reactions Analysis
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid undergoes various chemical reactions, including :
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid can be compared with other similar compounds, such as :
2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl-N,N-dimethylacetamide: Known for its use as an impurity in the synthesis of certain drugs.
2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-5-pyrimidineacetamide: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-4-5-9-12-7(2)8(6-10(14)15)11(16)13-9/h3-6H2,1-2H3,(H,14,15)(H,12,13,16) |
InChI Key |
RSZXNWVCAXONHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)








![4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886586.png)

